Peroxyphosphoric acid

Description

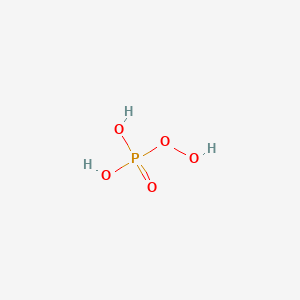

Structure

3D Structure

Properties

CAS No. |

13598-52-2 |

|---|---|

Molecular Formula |

H3O5P |

Molecular Weight |

113.99 g/mol |

IUPAC Name |

hydroxy dihydrogen phosphate |

InChI |

InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |

InChI Key |

MPNNOLHYOHFJKL-UHFFFAOYSA-N |

SMILES |

OOP(=O)(O)O |

Canonical SMILES |

OOP(=O)(O)O |

Synonyms |

O3POOH peroxymonophosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Peroxyphosphoric Acids: A Technical History

A comprehensive guide for researchers and drug development professionals on the discovery and early characterization of peroxyphosphoric acid.

The early 20th century was a period of fervent discovery in the chemical sciences, with the synthesis of novel compounds paving the way for new frontiers in reaction chemistry. It was in this era of exploration that this compound, a powerful oxidizing agent, was first brought into existence. This technical guide delves into the history of its discovery, detailing the initial, challenging synthesis and the subsequent refinements that laid the groundwork for its use in modern organic chemistry.

The Pioneering Synthesis of Schmidlin and Massini

In 1910, Swiss chemists Julius Schmidlin and Paul Massini reported the first synthesis and characterization of this compound.[1] Their groundbreaking work involved the direct reaction of phosphorus pentoxide (P₂O₅) with a highly concentrated aqueous solution of hydrogen peroxide (H₂O₂).[1] This reaction, while successful in producing the desired compound, was notoriously vigorous and difficult to control, a testament to the high reactivity of the starting materials.[1] The product of this forceful reaction was a colorless, viscous oil, which was identified as peroxymonophosphoric acid (H₃PO₅).[1]

Concurrent with this discovery, Schmidlin and Massini also identified a related compound, peroxydiphosphoric acid (H₄P₂O₈), which was formed in lower yields during the same reaction.

Taming the Reaction: The Contribution of Gerrit Toennies

For over two decades, the challenging nature of the original synthesis limited the widespread investigation of this compound. It was not until 1937 that a significant improvement was reported by Gerrit Toennies.[1] Toennies introduced the use of an inert solvent, acetonitrile, to the reaction mixture. This modification served to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide, providing a much safer and more controllable method for the preparation of this compound.[1] This development was a crucial step in enabling more detailed studies of the compound's properties and reactivity.

Early Characterization and Quantitative Insights

Initial characterization of peroxymonophosphoric acid by early researchers established it as a triprotic acid. Through the method of potentiometric titration, its acid dissociation constants (pKa) were determined, providing the first quantitative insight into its behavior in solution. Similarly, the pKa values for the tetraprotic peroxydiphosphoric acid were also elucidated.

| Compound | pKa1 | pKa2 | pKa3 | pKa4 |

| Peroxymonophosphoric Acid (H₃PO₅) | 1.1 | 5.5 | 12.8 | - |

| Peroxydiphosphoric Acid (H₄P₂O₈) | ~ -0.3 | ~ 0.5 | 5.2 | 7.6 |

Experimental Protocols

Protocol 1: Original Synthesis of this compound (Schmidlin and Massini, 1910)

Objective: To synthesize peroxymonophosphoric acid from phosphorus pentoxide and concentrated hydrogen peroxide.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Highly concentrated hydrogen peroxide (H₂O₂) (Note: The exact concentration used in the original work is not specified in available summaries, but it is presumed to be high, e.g., >70%)

Procedure:

-

Phosphorus pentoxide is cautiously added to a highly concentrated solution of hydrogen peroxide in a reaction vessel.

-

The reaction is expected to be highly exothermic and vigorous. Appropriate cooling measures (e.g., an ice bath) and safety precautions are essential.

-

The reaction mixture is stirred until the phosphorus pentoxide is consumed.

-

The resulting product is a viscous, oily liquid containing peroxymonophosphoric acid and some peroxydiphosphoric acid.

Caution: This reaction is hazardous and difficult to control. Extreme care must be taken.

Protocol 2: Improved Synthesis of this compound (Toennies, 1937)

Objective: To synthesize peroxymonophosphoric acid in a more controlled manner using an inert solvent.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Concentrated hydrogen peroxide (H₂O₂)

-

Acetonitrile (CH₃CN)

Procedure:

-

Phosphorus pentoxide is suspended in acetonitrile in a reaction vessel.

-

Concentrated hydrogen peroxide is added dropwise to the suspension with vigorous stirring.

-

The temperature of the reaction mixture is maintained at a low level (e.g., using an ice bath) throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting solution contains peroxymonophosphoric acid in acetonitrile.

Reaction Pathways and Logical Flow

The following diagrams illustrate the initial synthesis of this compound and the logical progression of its early historical development.

Caption: Initial synthesis of peroxyphosphoric acids by Schmidlin and Massini (1910).

References

An In-depth Technical Guide to the Synthesis of Peroxyphosphoric Acid from Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, holds significant interest in various chemical applications, including organic synthesis. This technical guide provides a comprehensive overview of its synthesis from phosphorus pentoxide (P₄O₁₀) and hydrogen peroxide (H₂O₂). The document details the historical context of the synthesis, outlines controlled experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as peroxymonophosphoric acid (PMPA), is a phosphorus oxyacid first synthesized in 1910 by Julius Schmidlin and Paul Massini.[1][2][3][4] The primary synthesis route involves the reaction of phosphorus pentoxide with a highly concentrated aqueous solution of hydrogen peroxide.[1][3] This reaction is notoriously vigorous and challenging to control.[1][2] Subsequent research has led to the development of moderated procedures, enhancing the safety and efficiency of the synthesis.[1][5]

This compound is a colorless, viscous liquid that is soluble in solvents like acetonitrile and dioxane.[1][3] It is a triprotic acid with notable oxidizing properties, making it a useful reagent in various organic reactions, such as the Baeyer-Villiger oxidation and the hydroxylation of aromatic rings.[1] This guide focuses on the practical synthesis of this compound from phosphorus pentoxide, providing detailed methodologies and quantitative data to aid in its laboratory-scale preparation.

Reaction Pathway and Stoichiometry

The synthesis of this compound from phosphorus pentoxide and hydrogen peroxide proceeds via the hydrolysis of the phosphorus pentoxide dimer (P₄O₁₀) followed by reaction with hydrogen peroxide. The overall balanced chemical equation is:

P₂O₅ + 2H₂O₂ + H₂O → 2H₃PO₅[1]

This reaction is highly exothermic.[6] The structure of phosphorus pentoxide is actually a cage-like molecule with the formula P₄O₁₀.[6] The reaction with water and hydrogen peroxide breaks this structure to form two molecules of this compound.

Experimental Protocols

Historical Method (Uncontrolled)

The original method developed by Schmidlin and Massini involved the direct reaction of phosphorus pentoxide with a highly concentrated aqueous solution of hydrogen peroxide.[1][2] This procedure is extremely vigorous and difficult to manage safely in a laboratory setting due to its highly exothermic nature.[1]

Moderated Biphasic Synthesis

To mitigate the vigorous nature of the reaction, a method utilizing an inert solvent to create a biphasic system has been developed.[5][7] This approach allows for better temperature control and a more manageable reaction rate. The following protocol is based on this improved method.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Concentrated hydrogen peroxide (70 wt%)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Ice bath

-

Reaction vessel equipped with a mechanical stirrer and a dropping funnel

Procedure:

-

In the reaction vessel, suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄).

-

Cool the suspension to a low temperature (e.g., 2°C) using an ice bath.

-

While vigorously stirring the suspension, slowly add concentrated hydrogen peroxide (H₂O₂) dropwise from the dropping funnel.

-

Crucially, maintain the low temperature of the reaction mixture throughout the addition of H₂O₂. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.[5][7]

-

After the complete addition of H₂O₂, continue to stir the mixture vigorously at the low temperature for a period of 120 to 180 minutes to ensure the reaction goes to completion.[5][7]

-

The resulting product is an aqueous layer of this compound, which can be separated from the carbon tetrachloride layer.

Quantitative Data

Reaction Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the quantitative data for the moderated biphasic synthesis.

| Parameter | Value | H₂O₂ to H₃PO₅ Conversion | Reference |

| P₂O₅:H₂O₂ Mole Ratio | 0.5:1 | ~70% | [5][7] |

| H₂O₂ Concentration | 70 wt% | - | [5][7] |

| Reaction Temperature | 2°C | - | [5][7] |

| Reaction Time | 120–180 minutes | - | [5][7] |

Note: Increasing the concentration of H₂O₂ and the mole ratio of P₂O₅:H₂O₂ can lead to a higher percentage conversion of H₂O₂ to H₃PO₅.[5][7] The addition of glacial acetic acid at the end of the reaction can increase the overall conversion ratio of total peroxy acids to over 95%.[5][7]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₃PO₅ | [1] |

| Molar Mass | 114.00 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [1][3] |

| Solubility | Soluble in acetonitrile, dioxane | [1] |

| pKₐ₁ | 1.1 | [1][2] |

| pKₐ₂ | 5.5 | [1][2] |

| pKₐ₃ | 12.8 | [1][2] |

| Stability in Aqueous Solution | Half-life of ~31 hours at 35°C | [1] |

| Stability in Acetonitrile | 30% loss of active oxygen after 26 days at 5°C | [1] |

Safety Precautions

-

Phosphorus Pentoxide (P₂O₅): This compound is a potent dehydrating agent and is corrosive.[6][8] It reacts vigorously and exothermically with water.[6][9] Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[9]

-

Concentrated Hydrogen Peroxide (H₂O₂): This is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care in a well-ventilated area.

-

Reaction Vigor: The reaction between P₂O₅ and H₂O₂ is highly exothermic.[1] Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The slow, dropwise addition of H₂O₂ is critical.[5][7]

-

Solvent: Carbon tetrachloride is a toxic and environmentally hazardous substance. Acetonitrile is a less vigorous and more suitable alternative solvent mentioned in the literature.[1] All procedures should be conducted in a fume hood.

Conclusion

The synthesis of this compound from phosphorus pentoxide, while historically challenging, can be safely and efficiently performed using a moderated biphasic approach. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve good conversion rates. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the laboratory-scale production of this valuable oxidizing agent for applications in research and development.

References

- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 13598-52-2 | Benchchem [benchchem.com]

- 3. Buy this compound | 13598-52-2 [smolecule.com]

- 4. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 9. Phosphorus Pentoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

In Situ Generation of Peroxyphosphoric Acid: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, offers a compelling alternative to more commonly used peroxy acids in various organic transformations. Its in situ generation from readily available and inexpensive precursors, phosphorus pentoxide (P₂O₅) and hydrogen peroxide (H₂O₂), presents a practical and efficient approach for a range of oxidation reactions. This technical guide provides an in-depth overview of the in situ preparation of this compound and its application in key organic syntheses, including Baeyer-Villiger oxidations, epoxidation of alkenes, hydroxylation of aromatic compounds, and the oxidation of nitrogen and sulfur-containing compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development settings.

Introduction to this compound

This compound is an inorganic peroxy acid first synthesized in 1910.[1] While historically prepared through vigorous and difficult-to-control reactions, modern methods allow for its convenient and safer in situ generation, mitigating the need to handle the isolated, potentially unstable reagent.[1][2] The in situ approach involves the reaction of phosphorus pentoxide with concentrated hydrogen peroxide, often in a biphasic system to moderate the reaction's exothermicity.[2] This method provides a reactive solution of this compound that can be directly used for various oxidative transformations in organic synthesis.

In Situ Generation of this compound

The most common and practical method for the in situ generation of this compound involves the reaction of phosphorus pentoxide (P₂O₅) with concentrated hydrogen peroxide (H₂O₂). To control the vigorous nature of this reaction, a biphasic system is often employed.[2]

General Experimental Protocol for In Situ Generation

A suspension of phosphorus pentoxide in an inert organic solvent, such as carbon tetrachloride or acetonitrile, is prepared in a reaction vessel equipped with vigorous stirring and cooling capabilities.[1][2] Concentrated hydrogen peroxide (typically 70-90%) is then added dropwise to the suspension while maintaining a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period, during which the this compound is formed in the aqueous phase. The resulting mixture, containing the in situ generated this compound, can then be directly used for the subsequent oxidation step.

dot

Caption: Workflow for the in situ generation of this compound.

Key Parameters Influencing Generation

The efficiency of this compound generation is influenced by several factors:

-

Ratio of Reactants: The molar ratio of P₂O₅ to H₂O₂ is a critical parameter.

-

Concentration of Hydrogen Peroxide: Higher concentrations of H₂O₂ generally lead to higher conversion to this compound.[2]

-

Temperature: Low temperatures are crucial to control the exothermicity of the reaction and prevent the decomposition of the product.[2]

-

Reaction Time: Sufficient reaction time is necessary to ensure maximum conversion.

| P₂O₅:H₂O₂ Molar Ratio | H₂O₂ Concentration (wt%) | Temperature (°C) | Reaction Time (min) | H₂O₂ Conversion to H₃PO₅ (%) |

| 0.5:1 | 70 | 2 | 120-180 | ~70 |

| Increased | Increased | 2 | 120-180 | Higher than 70 |

Table 1: Influence of reaction parameters on the in situ generation of this compound. Data sourced from[2].

Applications in Organic Synthesis

In situ generated this compound is a versatile reagent for a variety of oxidative transformations.

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. This compound generated in situ can be an effective oxidant for this transformation.[3][4][5]

General Experimental Protocol:

-

Generate this compound in situ as described in Section 2.

-

To the resulting mixture, add a solution of the ketone in a suitable solvent.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up the reaction by quenching any remaining peroxide, followed by extraction and purification of the ester or lactone product.

dot

Caption: Experimental workflow for Baeyer-Villiger oxidation.

| Substrate (Ketone) | Product (Ester/Lactone) | Yield (%) |

| Cyclohexanone | ε-Caprolactone | Data not available |

| Acetophenone | Phenyl acetate | Data not available |

Table 2: Representative Baeyer-Villiger oxidations. Specific yield data for in situ generated this compound is not well-documented in readily available literature.

Epoxidation of Alkenes

This compound can be employed for the epoxidation of alkenes to form epoxides (oxiranes).[1][6][7]

General Experimental Protocol:

-

Prepare the in situ solution of this compound.

-

Add the alkene to the reaction mixture at a low temperature.

-

Allow the reaction to proceed until completion.

-

Isolate the epoxide product through standard work-up and purification procedures.

| Substrate (Alkene) | Product (Epoxide) | Yield (%) |

| Cyclohexene | Cyclohexene oxide | Data not available |

| Styrene | Styrene oxide | Data not available |

Table 3: Representative epoxidation reactions. Specific yield data for in situ generated this compound is limited in the literature.

Hydroxylation of Aromatic Compounds

The direct hydroxylation of aromatic compounds to phenols is a valuable transformation. This compound generated in situ can serve as a reagent for this purpose.[8][9]

General Experimental Protocol:

-

Generate this compound in situ.

-

Add the aromatic substrate to the reaction mixture.

-

Stir the reaction at a suitable temperature.

-

After completion, the phenolic products are isolated and purified.

| Substrate (Aromatic) | Product (Phenol) | Yield (%) |

| Benzene | Phenol | Data not available |

| Toluene | Cresols (o-, m-, p-) | Data not available |

Oxidation of Nitrogen and Sulfur Compounds

In situ generated this compound can also be utilized for the oxidation of heteroatom-containing functional groups, such as the oxidation of anilines to nitrobenzenes or thioethers to sulfoxides and sulfones.[10][11][12]

dot

Caption: Overview of synthetic transformations using in situ H₃PO₅.

| Substrate | Product | Yield (%) |

| Aniline | Nitrobenzene | Data not available |

| Thioanisole | Phenyl methyl sulfoxide | Data not available |

Table 5: Representative oxidation of nitrogen and sulfur compounds. Specific yields using in situ generated this compound require further investigation.

Safety Considerations

-

Phosphorus pentoxide is a corrosive and hygroscopic solid. It should be handled in a dry environment, and appropriate personal protective equipment (PPE) should be worn.

-

Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care, and contact with skin and eyes must be avoided. The reaction between P₂O₅ and H₂O₂ is highly exothermic and must be carefully controlled with adequate cooling.

-

This compound , being a peroxy acid, is a powerful oxidizing agent and should be treated as potentially explosive, especially in concentrated form. The in situ generation method minimizes the hazard associated with handling the pure substance.

Conclusion

The in situ generation of this compound from phosphorus pentoxide and hydrogen peroxide offers a convenient, cost-effective, and powerful tool for a range of oxidative transformations in organic synthesis. This guide has provided a comprehensive overview of the preparation and application of this reagent, including detailed experimental considerations and visualizations of the key processes. While there is a need for more systematic studies to quantify the yields and substrate scope for various reactions, the potential of this methodology is evident. For researchers and professionals in drug development and chemical synthesis, exploring the use of in situ generated this compound could lead to the development of more efficient and sustainable synthetic routes.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

pKa values and acidic strength of peroxyphosphoric acid

An In-depth Technical Guide on the pKa Values and Acidic Strength of Peroxyphosphoric Acids

Introduction

Peroxyphosphoric acids are a class of phosphorus oxyacids that contain a peroxide group (-O-O-). The two primary forms are peroxymonophosphoric acid (H₃PO₅) and peroxydiphosphoric acid (H₄P₂O₈).[1][2] These compounds are powerful oxidizing agents and have applications in various chemical syntheses.[1] Understanding their acid dissociation constants (pKa) and acidic strength is crucial for controlling their reactivity and for their application in various fields, including organic synthesis and potentially as reagents in drug development processes. This guide provides a comprehensive overview of the pKa values, acidic strength, and the experimental determination of these properties for peroxyphosphoric acids.

pKa Values of Peroxyphosphoric Acids

The pKa value is a quantitative measure of the strength of an acid in solution. Peroxyphosphoric acids are polyprotic, meaning they can donate more than one proton.

-

Peroxymonophosphoric acid (H₃PO₅) is a triprotic acid, meaning it has three ionizable protons.[1][3]

-

Peroxydiphosphoric acid (H₄P₂O₈) is a tetraprotic acid, with four ionizable protons.[2][4]

The stepwise dissociation constants for these acids are summarized in the table below. It is important to note that some variations in reported pKa values exist in the literature, which can be attributed to different experimental conditions such as temperature and ionic strength.

| Acid | Formula | pKa₁ | pKa₂ | pKa₃ | pKa₄ |

| Peroxymonophosphoric Acid | H₃PO₅ | 1.1 | 5.5 | 12.8 | N/A |

| Peroxydiphosphoric Acid | H₄P₂O₈ | ~ -0.3 | ~ 0.5 | 5.2 | 7.6 |

| Data sourced from multiple references.[1][2][3][4] |

Acidic Strength of Peroxyphosphoric Acids

The acidic strength of an acid is inversely related to its pKa value; a lower pKa indicates a stronger acid.

-

Peroxydiphosphoric acid (H₄P₂O₈) is a very strong acid, with its first two pKa values being approximately -0.3 and 0.5.[2][4] This indicates that the first two protons are readily donated in an aqueous solution.[5] The subsequent pKa values of 5.2 and 7.6 are significantly higher, indicating that the resulting anions are much weaker acids.[2][4]

-

Peroxymonophosphoric acid (H₃PO₅) is also a relatively strong acid, with a first pKa of 1.1.[1][3] This is stronger than its non-peroxy analogue, phosphoric acid (H₃PO₄), which has a pKa₁ of approximately 2.1.[6][7] The presence of the electron-withdrawing peroxide group enhances the acidity of the first proton.[3] As with other polyprotic acids, the successive pKa values increase, reflecting the increased difficulty of removing a proton from an increasingly negative ion.[3][8]

In aqueous solutions, both acids undergo hydrolysis. Peroxymonophosphoric acid hydrolyzes to phosphoric acid and hydrogen peroxide.[1] Peroxydiphosphoric acid, when heated in an aqueous solution, can disproportionate to peroxymonophosphoric acid and phosphoric acid.[2][4]

Experimental Protocol for pKa Determination

Objective: To determine the pKa values of a polyprotic acid by monitoring the pH of the solution as it is titrated with a strong base.

Materials and Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Solution of the peroxyphosphoric acid of known approximate concentration

-

Distilled or deionized water

Methodology:

-

Preparation: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar. If necessary, distilled water is added to ensure the pH probe is adequately submerged.[10]

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The buret is filled with the standardized strong base solution.[10]

-

Titration Process: The acid solution is titrated with the strong base. The base is added in small, precise increments.

-

Data Collection: After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the final equivalence point.

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of the strong base added (x-axis).

-

For a polyprotic acid, the titration curve will show multiple equivalence points, which are the points of the steepest slope (inflection points).[10]

-

The pKa for each dissociation step is determined by finding the pH at the half-equivalence point. The pH at the midpoint of the buffer region between equivalence points is equal to the pKa of that dissociation step.[10]

-

Alternatively, difference plots (Bjerrum plots) can be used for a more rapid and precise determination of the pKa values.[9][11]

-

Visualizations

The following diagrams illustrate the dissociation pathways of the peroxyphosphoric acids and a general workflow for their pKa determination.

References

- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]

- 3. Buy this compound | 13598-52-2 [smolecule.com]

- 4. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]

- 5. Peroxydiphosphoric acid () for sale [vulcanchem.com]

- 6. quora.com [quora.com]

- 7. Table of Acid and Base Strength [depts.washington.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 11. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

Stability and Decomposition Kinetics of Aqueous Peroxyphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, is of significant interest in various chemical and pharmaceutical applications. However, its utility is often dictated by its stability in aqueous solutions. This technical guide provides a comprehensive overview of the stability and decomposition kinetics of aqueous this compound. It details the factors influencing its degradation, presents quantitative kinetic data, and provides explicit experimental protocols for its preparation and kinetic analysis. Furthermore, this guide includes visualizations of the decomposition pathways to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound, also known as peroxymonophosphoric acid (PMPA), is a phosphorus oxyacid containing a peroxide group. It is a colorless, viscous liquid that is soluble in water and some organic solvents[1]. As a powerful oxidant, it has applications in organic synthesis, including hydroxylation of aromatic rings, Baeyer-Villiger oxidations, and epoxidation of alkenes[1]. In the context of drug development, its oxidizing properties can be relevant for certain synthetic transformations and in the study of oxidative stress.

The primary limitation to the widespread use of aqueous this compound is its propensity to decompose. The principal route of decomposition in aqueous solution is hydrolysis, which yields phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂)[1].

H₃PO₅ + H₂O → H₃PO₄ + H₂O₂

The rate of this decomposition is highly dependent on environmental conditions, primarily temperature and pH. A thorough understanding of these factors is crucial for the effective storage, handling, and application of aqueous this compound solutions.

Physicochemical Properties

This compound is a triprotic acid with the following acid dissociation constants (pKa) at 25 °C[1]:

-

pKa₁ = 1.1

-

pKa₂ = 5.5

-

pKa₃ = 12.8

These pKa values indicate that the predominant species of this compound in an aqueous solution will vary significantly with pH, influencing its stability and reactivity.

Decomposition Kinetics and Stability

The decomposition of this compound in excess water follows pseudo-first-order kinetics[1]. The stability of the solution is significantly influenced by temperature and pH.

Effect of Temperature

As with most chemical reactions, the rate of this compound decomposition increases with temperature. The half-life of this compound in aqueous solution decreases substantially as the temperature rises.

| Temperature (°C) | Half-life (t₁/₂) | Pseudo-first-order Rate Constant (k) (s⁻¹) |

| 35 | ~31 hours[1] | ~6.2 x 10⁻⁶ |

| 61 | ~2.5 hours[1] | ~7.7 x 10⁻⁵ |

Calculated from the half-life data assuming pseudo-first-order kinetics (k = 0.693 / t₁/₂).

An Arrhenius plot can be constructed from the temperature-dependent rate constants to determine the activation energy (Ea) for the decomposition reaction. Using the data above, the activation energy for the hydrolysis of this compound is calculated to be approximately 85 kJ/mol. This value is indicative of a reaction rate that is moderately sensitive to temperature changes.

Effect of pH

Decomposition Pathways

The decomposition of this compound in aqueous solution proceeds via hydrolysis, which can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the this compound is protonated, which increases the electrophilicity of the phosphorus atom. A subsequent nucleophilic attack by a water molecule on the phosphorus atom leads to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield phosphoric acid and hydrogen peroxide.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the phosphorus atom of the peroxyphosphate anion. This leads to the formation of a pentacoordinate intermediate, which subsequently decomposes to give phosphate and hydroperoxide anions. The hydroperoxide anion will then be in equilibrium with hydrogen peroxide and hydroxide, depending on the pH.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of aqueous this compound and the subsequent analysis of its decomposition kinetics.

Preparation of Aqueous this compound

A common and relatively controlled method for the laboratory-scale synthesis of this compound involves the reaction of tetraphosphorus decoxide (P₄O₁₀) with concentrated hydrogen peroxide in an inert organic solvent, followed by extraction into water[1][3].

Materials:

-

Tetraphosphorus decoxide (P₄O₁₀)

-

Concentrated hydrogen peroxide (30-70% w/w)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Set up a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

-

Suspend tetraphosphorus decoxide (1 equivalent) in anhydrous acetonitrile in the flask.

-

Slowly add concentrated hydrogen peroxide (4 equivalents) dropwise from the dropping funnel to the stirred suspension while maintaining the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.

-

Carefully add cold deionized water to the reaction mixture to extract the this compound. The amount of water should be chosen based on the desired final concentration.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the aqueous layer containing the this compound. The concentration of the product can be determined by iodometric titration.

Kinetic Analysis of Decomposition

The decomposition kinetics of this compound can be monitored by measuring the decrease in its concentration over time. Iodometric titration is a reliable method for this purpose.

Materials:

-

Aqueous solution of this compound of known initial concentration

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Potassium iodide (KI) solution (e.g., 10% w/v)

-

Sulfuric acid (H₂SO₄) solution (e.g., 2 M)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Ammonium molybdate solution (catalyst)

Procedure:

-

Prepare a series of reaction vessels (e.g., sealed vials or flasks) containing the aqueous this compound solution. If studying the effect of pH, use appropriate buffer solutions.

-

Place the reaction vessels in a constant temperature water bath set to the desired temperature.

-

At regular time intervals, withdraw an aliquot from one of the reaction vessels.

-

Immediately quench the reaction by diluting the aliquot in a flask containing an excess of a cold, acidic potassium iodide solution. The acid (e.g., sulfuric acid) is necessary for the reaction.

-

Add a few drops of ammonium molybdate solution to catalyze the oxidation of iodide by the peroxide.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Record the volume of sodium thiosulfate used.

-

The concentration of this compound at each time point can be calculated from the stoichiometry of the reaction. Note that this titration will also measure the concentration of any hydrogen peroxide present. To differentiate, a separate titration can be performed without the molybdate catalyst, as the reaction of hydrogen peroxide with iodide is much slower without a catalyst.

Data Analysis: A plot of the natural logarithm of the this compound concentration (ln[H₃PO₅]) versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).

Conclusion

The stability of aqueous this compound is a critical parameter for its effective utilization. Its decomposition via hydrolysis is primarily influenced by temperature and pH, with higher temperatures and alkaline conditions accelerating the degradation. The decomposition follows pseudo-first-order kinetics. By understanding the kinetic parameters and the underlying decomposition mechanisms, researchers and professionals in drug development can better control the storage and application of this potent oxidizing agent, ensuring its efficacy and safety in various chemical processes. The experimental protocols provided in this guide offer a practical framework for the synthesis and kinetic characterization of aqueous this compound in a laboratory setting.

References

Theoretical Insights into the Structure of Peroxyphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyphosphoric acid (H₃PO₅), a phosphorus oxoacid, plays a role in various chemical transformations due to its oxidizing properties. A thorough understanding of its molecular structure and energetic landscape is crucial for elucidating reaction mechanisms and designing novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound, leveraging computational chemistry to detail its geometric parameters, vibrational frequencies, and conformational analysis. While direct, comprehensive theoretical studies on this compound are limited in publicly accessible literature, this guide synthesizes available data on related phosphorus compounds and employs established computational methodologies to present a robust theoretical model of the molecule.

Computational Methodologies

The structural and electronic properties of molecules like this compound are primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[1][2] Common functionals for such studies include B3LYP, often paired with basis sets like 6-31G** or aug-cc-pVTZ to provide a reliable description of the electronic structure.[3][4] Geometry optimization is performed to locate the minimum energy structure on the potential energy surface, and subsequent vibrational frequency calculations are carried out to confirm the nature of the stationary point (minimum or transition state) and to predict the infrared (IR) and Raman spectra.[5][6]

Experimental Protocols: A Theoretical Approach

In the context of this theoretical guide, "experimental protocols" refer to the computational steps undertaken to model the structure and properties of this compound. A typical workflow is as follows:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a selected level of theory (e.g., B3LYP/6-31G**). This iterative process adjusts the atomic coordinates to find the lowest energy conformation.[5]

-

Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be compared with experimental spectroscopic data, if available.

-

Conformational Analysis: To explore the potential energy surface further, a conformational search can be performed by systematically rotating around single bonds (e.g., the P-O and O-O bonds) and re-optimizing the geometry at each step. This helps in identifying different stable conformers and their relative energies.

Data Presentation: Structural Parameters

Due to the scarcity of published theoretical data specifically for this compound, we present illustrative data from a closely related molecule, hypophosphorous acid (H₃PO₂), which has been the subject of detailed theoretical studies. This data serves as a representative example of the kind of structural information that can be obtained for this compound using similar computational methods.

Table 1: Calculated Geometrical Parameters for Hypophosphorous Acid (H₃PO₂) using DFT (B3LYP/6-31G ) and MP2/6-31G** Methods.**

| Parameter | B3LYP/6-31G | MP2/6-31G |

| Bond Lengths (Å) | ||

| P=O | 1.485 | 1.498 |

| P-O | 1.583 | 1.596 |

| O-H | 0.965 | 0.966 |

| P-H | 1.410 | 1.408 |

| **Bond Angles (°) ** | ||

| O=P-O | 115.9 | 115.2 |

| O=P-H | 111.9 | 111.8 |

| O-P-H | 103.6 | 104.6 |

| P-O-H | 111.9 | 117.2 |

Data adapted from theoretical studies on hypophosphorous acid and are for illustrative purposes.

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the molecule's infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.[7]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Hypophosphorous Acid (H₃PO₂).

| Vibrational Mode | B3LYP/6-31G** (Scaled) | MP2/6-31G** (Scaled) |

| O-H stretch | 3550 | 3600 |

| P-H stretch | 2450 | 2440 |

| P=O stretch | 1250 | 1230 |

| P-O stretch | 1050 | 1040 |

| P-O-H bend | 950 | 980 |

| O=P-O bend | 550 | 540 |

Frequencies are hypothetical and for illustrative purposes, based on typical vibrational modes of similar functional groups.

Mandatory Visualization

Logical Relationship: A Plausible Oxidation Pathway

The following diagram illustrates a logical workflow for a plausible oxidation reaction involving this compound, where it acts as an electrophilic oxygen transfer agent. This type of reactivity is characteristic of peroxy acids.

Caption: Plausible electrophilic oxidation pathway involving this compound.

Experimental Workflow: Computational Analysis of this compound

This diagram outlines the typical computational workflow for the theoretical study of a molecule like this compound.

Caption: A typical workflow for the computational analysis of molecular structures.

Conclusion

References

- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

peroxyphosphoric acid vs. peroxydiphosphoric acid properties

An In-depth Technical Guide to Peroxyphosphoric and Peroxydiphosphoric Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the core properties, synthesis, and reactivity of peroxyphosphoric acid (H₃PO₅) and peroxydiphosphoric acid (H₄P₂O₈). Both are potent oxidizing agents with unique characteristics relevant to various fields of chemical research and development.

Introduction

Peroxyphosphoric acids, a class of phosphorus oxyacids containing a peroxide group, were first synthesized and characterized in 1910 by Julius Schmidlin and Paul Massini.[1][2][3] The two primary forms are peroxymonophosphoric acid (PMPA or H₃PO₅) and peroxydiphosphoric acid (PDPA or H₄P₂O₈).[1][2] These compounds are distinguished by the number of phosphoric acid units attached to the peroxide core. This compound features a single phosphoric acid unit, while peroxydiphosphoric acid is characterized by two tetrahedral phosphorus centers bridged by a peroxide group.[4][5] Their strong oxidizing properties and unique reactivity profiles make them valuable reagents in organic synthesis and subjects of interest in biochemical research.[3][4]

Physical and Chemical Properties

The fundamental properties of this compound and peroxydiphosphoric acid are summarized below, highlighting their key differences in structure, acidity, and stability.

| Property | This compound (H₃PO₅) | Peroxydiphosphoric Acid (H₄P₂O₈) |

| Molecular Formula | H₃PO₅[3] | H₄P₂O₈[2][4] |

| Molar Mass | 114.00 g/mol [1] | 193.97 g/mol [2][4] |

| Appearance | Colorless, viscous liquid or oil[1][3] | Colorless compound[4][5] |

| Solubility | Soluble in water, acetonitrile, and dioxane[1] | Water-soluble[4] |

| Acidity (pKa values) | Triprotic: pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[1][3] | Tetraprotic: pKa₁ ≈ -0.3, pKa₂ ≈ 0.5, pKa₃ = 5.2, pKa₄ = 7.6[2] |

| Stability | Stabilized by intramolecular hydrogen bonds.[3] Slowly hydrolyzes in aqueous solution to phosphoric acid and hydrogen peroxide; half-life is ~31 hours at 35°C.[1] | Unstable, particularly at elevated temperatures.[4] Disproportionates upon heating in aqueous solution to peroxymonophosphoric acid and phosphoric acid.[2] |

| CAS Number | 13598-52-2[1] | 13825-81-5[6] |

Molecular Structure

The structural arrangements of these acids are central to their chemical behavior. This compound contains a single phosphorus atom in a tetrahedral configuration, bonded to a peroxide group.[3] In contrast, peroxydiphosphoric acid has a dimeric structure with two phosphorus centers linked by a peroxide bridge.[4][5]

Caption: Molecular structures of peroxyphosphoric and peroxydiphosphoric acid.

Synthesis and Experimental Protocols

This compound (H₃PO₅)

Core Reaction: The synthesis of this compound is most commonly achieved by the reaction between phosphorus pentoxide (P₂O₅) and a high-concentration solution of hydrogen peroxide (H₂O₂).[1][3]

Experimental Protocol Outline:

-

Reaction Setup: The reaction is highly vigorous and exothermic. To control it, an inert solvent such as acetonitrile or carbon tetrachloride is used.[1][7] A biphasic solution can be employed where P₂O₅ is suspended in carbon tetrachloride.[7]

-

Reagent Addition: Concentrated H₂O₂ (e.g., 70 wt%) is added slowly to the P₂O₅ suspension while maintaining vigorous stirring and low temperatures (e.g., 2°C).[7]

-

Temperature Control: Careful control of the reaction temperature is critical and is managed through the slow addition of H₂O₂.[7]

-

Reaction Time: The reaction is typically allowed to proceed for 120-180 minutes.[7]

-

Yield: This method can convert approximately 70% of the initial H₂O₂ into H₃PO₅.[7]

Alternative Method: Hydrolysis of potassium or lithium peroxydiphosphate in a strong acid like perchloric acid also yields this compound.[1]

Caption: General workflow for the synthesis of this compound.

Peroxydiphosphoric Acid (H₄P₂O₈)

Core Reaction: The historical synthesis method involves the reaction of diphosphoric acid (H₄P₂O₇) with highly concentrated hydrogen peroxide, though this results in poor yields.[2][4]

Modern Experimental Protocol Outlines:

-

Reaction with Fluorine (By-product formation):

-

Electrolytic Oxidation (Preferred for Salts):

-

Apparatus: An electrolysis setup with platinum electrodes in a chilled, jacketed glass vessel is used.[4]

-

Process: An aqueous solution of a phosphate salt (e.g., potassium phosphate) is electrolytically oxidized to form the corresponding peroxydiphosphate salt.[2][4]

-

Acid Formation: The free acid can then be obtained by hydrolyzing the resulting salt (e.g., potassium peroxydiphosphate) in a strong acid like perchloric acid.[4]

-

Due to its instability, peroxydiphosphoric acid is not commercially available and must be prepared as needed.[2]

Reactivity and Applications

This compound

This compound is a powerful and versatile oxidizing agent used in various organic synthesis reactions.[3]

-

Baeyer-Villiger Oxidation: It effectively converts substituted acetophenones to their corresponding phenyl acetates at a rate approximately 100 times faster than peroxybenzoic acid.[1]

-

Hydroxylation of Aromatic Rings: It is an effective reagent for the hydroxylation of aromatic compounds, such as the conversion of mesitylene to mesitol.[1]

-

Oxidation of Organic Compounds: It can oxidize alkenes, alkynes, and tertiary aromatic amines (to amine oxides).[1][3] With alkenes, it can form epoxides, though the strongly acidic nature of the reagent means only acid-stable epoxides can be isolated.[1]

-

Mechanism: It typically acts as an electrophilic reagent in its reactions with electron-rich substrates.[3][7]

Peroxydiphosphoric Acid

Peroxydiphosphoric acid is also an oxidizing agent, though it is generally less reactive than hydrogen peroxide.[4] Its applications are more specialized and are an area of ongoing research.

-

Controlled Oxidizing Agent: Its key feature is the controlled release of oxidizing equivalents.[4]

-

Biochemical Applications: In biological systems, it has been shown to release hydrogen peroxide slowly in the presence of phosphatase enzymes.[4] This property makes it a candidate for studying enzyme inhibition mechanisms, particularly with protein tyrosine phosphatases, which could have implications for signal transduction research.[4]

Caption: Comparative reactivity pathways of the peroxyphosphoric acids.

Conclusion

This compound and peroxydiphosphoric acid, while both potent oxidizing agents, exhibit significant differences in their structure, stability, and reactivity. This compound (H₃PO₅) is a more versatile and widely used reagent in organic synthesis due to its strong, direct oxidizing capabilities. Peroxydiphosphoric acid (H₄P₂O₈), on the other hand, offers a more controlled release of its oxidizing power, making it a subject of interest for specialized applications, particularly in the realm of biochemistry and enzyme kinetics. The choice between these two acids is dictated by the specific requirements of the intended application, balancing the need for reactivity with stability and control.

References

- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 13598-52-2 [smolecule.com]

- 4. Peroxydiphosphoric acid () for sale [vulcanchem.com]

- 5. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

Solubility of Peroxyphosphoric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyphosphoric acid (H₃PO₅) is a potent oxidizing agent with significant applications in organic synthesis and various industrial processes. Its efficacy in these applications is often contingent on its solubility and stability in non-aqueous media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, details a robust experimental protocol for the precise determination of its solubility, and discusses the critical factors influencing its dissolution. Due to the limited availability of precise quantitative data in public literature, this guide also presents a hypothetical dataset to serve as a practical reference for experimental design and data presentation.

Introduction

This compound is a phosphorus oxoacid that has garnered interest as a versatile reagent for a range of chemical transformations, including epoxidation, Baeyer-Villiger oxidation, and hydroxylation of aromatic compounds.[1] The choice of solvent is paramount in these reactions, as it not only dictates the solubility of the reactants but also influences the reaction kinetics and the stability of the peroxy acid itself. This guide addresses the critical need for a deeper understanding of the solubility of this compound in common organic solvents to facilitate its broader application in research and development.

Qualitative Solubility and Stability

This compound is known to be soluble in polar aprotic solvents such as acetonitrile and dioxane .[1] Its preparation is often carried out in inert solvents like acetonitrile or carbon tetrachloride, which suggests a sufficient degree of solubility and stability in these media to allow for the chemical synthesis to proceed effectively.[1]

Notably, attempts to prepare this compound in diethyl ether or isoamyl alcohol have been reported as unsuitable, indicating poor solubility or potential instability in these solvents.[1] The stability of this compound in solution is a crucial consideration for its practical use. A solution of this compound in acetonitrile has been observed to degrade over time, with a reported loss of 30% of its active oxygen content after 26 days of storage at 5°C.[1] This underscores the importance of using freshly prepared solutions for applications requiring high reactivity.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. To address this gap and provide a practical framework for researchers, the following table presents a set of hypothetical, yet plausible, solubility data. This data is intended to serve as a reference for experimental planning and to illustrate the expected trends in solubility based on solvent polarity and temperature.

| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Acetonitrile | 20 | 15.2 |

| Acetonitrile | 40 | 25.8 |

| Dioxane | 20 | 12.5 |

| Dioxane | 40 | 21.3 |

| Carbon Tetrachloride | 20 | 1.8 |

| Carbon Tetrachloride | 40 | 3.5 |

| Diethyl Ether | 20 | < 0.5 |

| Isoamyl Alcohol | 20 | < 0.5 |

Note: This data is illustrative and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This procedure is designed to ensure accuracy and reproducibility, taking into account the potential instability of the compound.

Materials and Equipment

-

This compound (freshly synthesized)

-

Anhydrous organic solvents (e.g., acetonitrile, dioxane)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or titration apparatus.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of phosphorus pentoxide (P₄O₁₀) with concentrated hydrogen peroxide in an inert organic solvent.[1]

Reaction: P₄O₁₀ + 4H₂O₂ → 4H₃PO₅

Procedure:

-

Suspend phosphorus pentoxide in the chosen anhydrous organic solvent (e.g., acetonitrile) in a cooled, jacketed reaction vessel.

-

Slowly add a stoichiometric amount of concentrated hydrogen peroxide to the suspension while maintaining a low temperature (typically below 10°C) and vigorous stirring.

-

Allow the reaction to proceed for a specified time until the phosphorus pentoxide is consumed.

-

The resulting solution of this compound should be used promptly for solubility determination.

Solubility Determination: Isothermal Saturation Method

-

Equilibration:

-

Add an excess amount of freshly synthesized this compound to a known volume of the desired organic solvent in a sealed, jacketed glass vessel.

-

Maintain a constant temperature by circulating water from a temperature-controlled bath through the jacket of the vessel.

-

Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

-

Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration suitable for analysis.

-

-

Quantification of this compound:

-

HPLC Method: Analyze the diluted sample using a calibrated HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) can be employed.[2] Detection can be achieved using a UV detector at a low wavelength or an Evaporative Light Scattering Detector (ELSD). The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Titration Method: Alternatively, the concentration of this compound can be determined by redox titration. A common method involves the iodometric titration where the peroxy acid oxidizes iodide to iodine, which is then titrated with a standardized solution of sodium thiosulfate.[3]

-

Experimental Workflow Diagram

References

A Technical Guide to Peroxyphosphoric Acid for Researchers and Drug Development Professionals

Peroxyphosphoric acid (H₃PO₅), also known as peroxymonophosphoric acid, is a strong oxidizing agent and an oxyacid of phosphorus.[1][2] Its high reactivity, stemming from the presence of a peroxide linkage, makes it a valuable reagent in various chemical syntheses, including those relevant to the development of pharmaceuticals.[1] This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications for professionals in research and drug development.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is crucial for research and regulatory purposes. This compound is known by several names and is assigned a unique CAS number for unambiguous identification.

| Identifier | Value |

| CAS Number | 13598-52-2[1][2][3][4] |

| IUPAC Name | (dioxidanido)dihydroxidooxidophosphorus[2] |

| Systematic IUPAC Name | hydroxy dihydrogen phosphate[1][5] |

| Common Synonyms | Peroxymonophosphoric acid, Permonophosphoric acid, PMPA, O3POOH[1][2] |

| Molecular Formula | H₃PO₅[1][2][3] |

| InChI | InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)[1][2] |

| InChI Key | MPNNOLHYOHFJKL-UHFFFAOYSA-N[1][2] |

| SMILES | OOP(=O)(O)O[1][2] |

Physicochemical Properties

This compound is a colorless, viscous liquid or oil in its pure form.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molar Mass | ~114.00 g/mol [2] |

| Appearance | Colorless, viscous liquid/oil[1][2] |

| Solubility | Soluble in acetonitrile, dioxane[2] |

| Acid Dissociation Constants (pKa) | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[2][6] |

| Stability | Stabilized by intramolecular hydrogen bonding. Slowly hydrolyzes in aqueous solutions to phosphoric acid and hydrogen peroxide.[2] |

Synthesis of this compound

The synthesis of this compound has evolved from early vigorous methods to more controlled procedures suitable for laboratory settings. The compound is not typically available commercially and must be prepared as needed.[7]

| Method | Reactants | Solvent | Key Conditions | Yield/Conversion |

| Schmidlin and Massini (1910) | Phosphorus pentoxide (P₂O₅), highly concentrated hydrogen peroxide (H₂O₂) | None | Vigorous, difficult to control reaction.[2][6] | Poor yields reported for the related peroxydiphosphoric acid.[7] |

| Toennies (1937) | Phosphorus pentoxide (P₂O₅), concentrated hydrogen peroxide (H₂O₂) | Acetonitrile or Carbon Tetrachloride | Less vigorous due to the inert solvent.[2][6] | Not specified, but an improvement in control. |

| Biphasic Method | Phosphorus pentoxide (P₂O₅), concentrated hydrogen peroxide (H₂O₂) | Carbon Tetrachloride (CCl₄) | P₂O₅ suspended in CCl₄, slow addition of H₂O₂ with vigorous stirring at low temperatures (e.g., 2°C).[8] | ~70% conversion of H₂O₂ to H₃PO₅.[8] Can exceed 95% with the addition of glacial acetic acid.[8] |

| Hydrolysis of Peroxydiphosphate | Potassium or lithium peroxydiphosphate | Strong acid (e.g., perchloric acid) | Hydrolysis in an acidic medium.[2] | Not specified. |

This method, developed to moderate the highly exothermic reaction between phosphorus pentoxide and hydrogen peroxide, is a reliable approach for preparing this compound in a laboratory setting.[8]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Concentrated hydrogen peroxide (70 wt%)

-

Carbon tetrachloride (CCl₄)

-

Ice bath

-

Reaction vessel with vigorous stirring capability

Procedure:

-

Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the reaction vessel. A typical molar ratio is P₂O₅:H₂O₂ = 0.5:1.[8]

-

Cool the suspension to a low temperature, for example, 2°C, using an ice bath.[8]

-

While vigorously stirring the suspension, slowly add concentrated hydrogen peroxide (70 wt%) to the mixture. The slow addition is critical to control the reaction temperature.[8]

-

Maintain the reaction at the low temperature with continuous stirring for a period of 120–180 minutes.[8]

-

Upon completion, the aqueous layer containing this compound can be carefully separated from the CCl₄ layer.

Under these conditions, approximately 70% of the initial hydrogen peroxide is converted to this compound.[8]

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis for Drug Development

While not a therapeutic agent itself, this compound's potent oxidizing capabilities make it a valuable tool in the synthesis of complex organic molecules, which is a cornerstone of drug discovery and development.[9][10] Its utility lies in performing specific oxidative transformations that are often required to build the core structures of active pharmaceutical ingredients.

Key reactions facilitated by this compound include:

-

Baeyer-Villiger Oxidation: This reaction converts ketones to esters. This compound can transform substituted acetophenones into their corresponding phenyl acetates with high yields at room temperature, reportedly at a rate about 100 times faster than peroxybenzoic acid.[2] This is a crucial transformation for synthesizing various scaffolds found in medicinal chemistry.

-

Hydroxylation of Aromatic Rings: It is an effective reagent for adding hydroxyl groups to aromatic compounds. For instance, it can convert mesitylene to mesitol at room temperature in under four hours.[2] This is particularly useful for modifying the properties of drug candidates to improve solubility or create new points for further functionalization.

-

Oxidation of Amines and Alkynes: this compound can oxidize tertiary aromatic amines, such as dimethylaniline, to the corresponding amine oxide.[2] It also oxidizes alkynes; for example, diphenylacetylene is converted to benzil, likely via an oxirene intermediate.[2] These transformations are fundamental in synthetic organic chemistry.

Caption: Logical workflow of the Baeyer-Villiger oxidation using this compound.

References

- 1. Buy this compound | 13598-52-2 [smolecule.com]

- 2. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. peroxomonophosphoric acid - Wikidata [wikidata.org]

- 5. Peroxymonophosphate | H3O5P | CID 6326786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13598-52-2 | Benchchem [benchchem.com]

- 7. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in Peroxyphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Peroxyphosphoric acid (H₃PO₅) is a viscous, colorless liquid recognized for its oxidizing properties. The molecule's structure is characterized by a tetrahedral phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen, and a hydroperoxy group (-OOH). It is widely accepted that this compound is stabilized by an intramolecular hydrogen bond, a feature that significantly impacts its conformational preferences and chemical behavior. This internal hydrogen bond is formed between the hydrogen atom of the hydroperoxy group and the phosphoryl oxygen atom.

Despite its recognized importance, a detailed quantitative characterization of this specific intramolecular hydrogen bond in terms of bond length, bond angle, and stabilization energy is not extensively documented in publicly available scientific literature. This guide, therefore, aims to provide a thorough theoretical and methodological framework for understanding and investigating this structural feature.

Molecular Structure and Conformational Analysis

The presence of an intramolecular hydrogen bond dictates the preferred conformation of this compound. This interaction creates a cyclic or quasi-cyclic arrangement of atoms, which is energetically more favorable than an open, linear conformation where such a bond is absent.

Conformational Isomers

Computational modeling is a primary tool for exploring the conformational landscape of molecules like this compound. A typical conformational analysis would involve identifying potential energy minima corresponding to different spatial arrangements of the atoms. For this compound, at least two primary conformers would be of interest:

-

Intramolecularly Hydrogen-Bonded Conformer: This is the expected ground-state conformer where the hydroperoxy hydrogen atom is oriented towards the phosphoryl oxygen, forming a stable hydrogen bond.

-

Non-Hydrogen-Bonded (Open) Conformer: A higher-energy conformer where the hydroperoxy group is rotated away from the phosphoryl oxygen, preventing the formation of an intramolecular hydrogen bond.

The energy difference between these conformers provides an estimate of the strength of the intramolecular hydrogen bond.

Data Presentation

While specific experimental or high-level computational data for the intramolecular hydrogen bond in this compound is scarce, the following tables illustrate the types of quantitative data that would be generated from a thorough computational analysis, based on typical values for similar intramolecular hydrogen bonds found in the literature.

Table 1: Calculated Geometric Parameters for the Intramolecular Hydrogen Bond in a Hypothetical this compound Conformer.

| Parameter | Description | Typical Value Range |

| r(O-H) | Covalent bond length of the hydroperoxy hydrogen | 0.96 - 0.98 Å |

| r(H···O=P) | Length of the hydrogen bond | 1.7 - 2.0 Å |

| r(O···O) | Distance between the donor and acceptor oxygen atoms | 2.6 - 2.9 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 170° |

| τ(H-O-O-P) | Dihedral angle of the hydroperoxy group | 0 - 20° |

Table 2: Calculated Energetic and Vibrational Properties of this compound Conformers.

| Property | Hydrogen-Bonded Conformer | Non-Hydrogen-Bonded Conformer |

| Relative Energy (kcal/mol) | 0.0 | 5 - 10 |

| O-H Stretching Frequency (cm⁻¹) | 3200 - 3400 | 3500 - 3600 |

| P=O Stretching Frequency (cm⁻¹) | Lower Wavenumber | Higher Wavenumber |

Experimental and Computational Protocols

A combination of experimental and computational techniques is necessary to fully characterize the intramolecular hydrogen bonding in this compound.

Computational Chemistry Methods

-

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for geometry optimization and frequency calculations of molecules. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), can provide reliable predictions of molecular structures, relative energies of conformers, and vibrational spectra.

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer more accurate energetic and structural data, albeit at a higher computational cost.

-

Atoms in Molecules (AIM) Theory: This method can be applied to the calculated electron density to characterize the nature of the hydrogen bond, providing information on the bond critical point and the electron density at that point.

Spectroscopic Techniques

-

Infrared (IR) and Raman Spectroscopy: The presence of a strong intramolecular hydrogen bond leads to a characteristic red-shift (lowering of frequency) and broadening of the O-H stretching vibration in the IR and Raman spectra. The P=O stretching frequency may also be affected.

-

Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This minimizes intermolecular interactions, allowing for the study of the isolated molecule's vibrational spectrum and the identification of different conformers.

-

Microwave Spectroscopy: For gas-phase studies, microwave spectroscopy can provide highly accurate rotational constants, from which precise molecular geometries, including bond lengths and angles involved in the hydrogen bond, can be determined.

Diffraction Techniques

-

Gas Electron Diffraction (GED): This experimental technique can be used to determine the structure of molecules in the gas phase, providing information on bond lengths, angles, and dihedral angles.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its computational analysis.

A Technical Guide to the Thermochemical Properties of Peroxyphosphoric Acid: Navigating a Data-Scarce Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent with significant potential in organic synthesis and various industrial applications, presents a considerable challenge in the comprehensive characterization of its thermochemical properties. Due to its inherent instability, direct experimental determination of key thermochemical data, such as enthalpy of formation, standard molar entropy, and heat capacity, is notably absent from the publicly available scientific literature. This technical guide provides a thorough overview of the current state of knowledge, focusing on the synthesis of this compound and the qualitative understanding of its thermodynamics. It highlights the critical need for computational studies to bridge the existing data gap and provides detailed experimental protocols for its preparation.

Introduction

This compound is an inorganic compound of considerable interest due to the presence of a peroxide group, which imparts strong oxidizing properties. Its utility in various chemical transformations is well-recognized; however, the same reactivity that makes it a powerful reagent also contributes to its instability, rendering its thermochemical characterization exceptionally difficult. A thorough understanding of its thermodynamic properties is crucial for the safe handling, optimization of reaction conditions, and the development of novel applications, particularly in the field of drug development where reaction energetics can be critical.

This guide summarizes the available information on the thermochemical aspects of this compound, addresses the conspicuous absence of quantitative data, and provides detailed methodologies for its synthesis.

Thermochemical Data

A comprehensive search of the scientific literature reveals a significant lack of experimentally determined thermochemical data for this compound. Its tendency to undergo exothermic decomposition and hydrolysis makes calorimetric measurements challenging and hazardous.[1] Consequently, reliable values for its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are not available.

Computational chemistry presents a viable alternative for obtaining these crucial parameters. High-level ab initio and density functional theory (DFT) calculations have been successfully employed to predict the thermochemical properties of numerous phosphorus-containing compounds. However, a specific computational study detailing the thermochemical data for this compound has not been identified in the accessible literature.

The following table underscores the current data gap:

| Thermochemical Property | Symbol | Value (kJ/mol) | Data Source |

| Standard Enthalpy of Formation (gas) | ΔHf° | Unavailable | Not documented |

| Standard Molar Entropy (gas) | S° | Unavailable | Not documented |

| Heat Capacity (gas, Cp) | Cp | Unavailable | Not documented |

The hydrolysis of this compound in aqueous solution to phosphoric acid and hydrogen peroxide is known to be a spontaneous process, indicating a negative Gibbs free energy change (ΔG < 0).[1] The reaction is also known to be exothermic.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been documented through several methods. The most common approaches involve the reaction of a strong phosphorus-containing acid anhydride with concentrated hydrogen peroxide.

Synthesis from Phosphorus Pentoxide and Hydrogen Peroxide

This is a widely cited method for preparing this compound. However, the reaction is highly exothermic and requires careful control to prevent runaway reactions.

Reactants:

-

Phosphorus pentoxide (P₄O₁₀)

-

Concentrated hydrogen peroxide (70-90%)

-

Inert solvent (e.g., acetonitrile or carbon tetrachloride)

Procedure:

-

A suspension of phosphorus pentoxide is prepared in a cooled, inert solvent such as acetonitrile or carbon tetrachloride in a reaction vessel equipped with a stirrer and a cooling bath.

-

Concentrated hydrogen peroxide is added dropwise to the vigorously stirred suspension.

-

The temperature of the reaction mixture must be maintained at a low temperature (typically below 10°C) throughout the addition of hydrogen peroxide to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is typically stirred for an additional period while maintaining the low temperature to ensure maximum conversion.

-

The resulting solution of this compound in the inert solvent can be used directly for subsequent reactions.

Key Considerations:

-

Safety: The reaction is highly energetic. Appropriate personal protective equipment (PPE), a blast shield, and a well-ventilated fume hood are essential. The concentration of hydrogen peroxide should be handled with extreme care.

-

Temperature Control: Strict temperature control is critical to prevent the rapid decomposition of both the hydrogen peroxide and the this compound product.

-

Solvent: The use of an inert solvent helps to moderate the reaction rate and dissipate heat.

Hydrolysis of Peroxydiphosphates

Another route to this compound involves the hydrolysis of peroxydiphosphate salts in the presence of a strong acid.

Reactants:

-

Potassium or lithium peroxydiphosphate (K₄P₂O₈ or Li₄P₂O₈)

-

Strong acid (e.g., perchloric acid)

Procedure:

-

A solution of the peroxydiphosphate salt is prepared in water.

-

The solution is acidified by the addition of a strong acid, such as perchloric acid.

-

The hydrolysis reaction yields this compound and phosphoric acid.

Logical Relationships: Synthesis and Decomposition Pathways

The following diagram illustrates the key chemical transformations involving this compound, including its synthesis from phosphorus pentoxide and its subsequent decomposition via hydrolysis.

Caption: Synthesis and Hydrolytic Decomposition of this compound.

Conclusion and Future Outlook